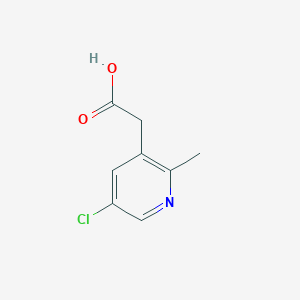

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-chloro-2-methylpyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(3-8(11)12)2-7(9)4-10-5/h2,4H,3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZUVAXMOBBCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261562-96-2 | |

| Record name | 2-(5-chloro-2-methylpyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid typically involves the chlorination of 2-methylpyridine followed by the introduction of the acetic acid group. One common method includes:

Chlorination: 2-Methylpyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5th position.

Acetic Acid Introduction: The chlorinated intermediate is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, under acidic or basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and reactivity. The acetic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table lists key structural analogues identified through cheminformatics analysis, ranked by similarity scores (0–1 scale, where 1 indicates identical structures):

| Compound Name | CAS Number | Molecular Formula | Substituent Positions on Pyridine Ring | Similarity Score |

|---|---|---|---|---|

| 2-(5-Chloro-2-methylpyridin-3-yl)acetic acid | 1000522-43-9 | C₈H₈ClNO₂ | 5-Cl, 2-CH₃, 3-CH₂COOH | 1.00 (Reference) |

| 5-Chloro-2-methyl-3-pyridinecarboxylic acid | 1092286-30-0 | C₇H₆ClNO₂ | 5-Cl, 2-CH₃, 3-COOH | 0.86 |

| 2-(4-Chloropyridin-2-yl)acetic acid HCl | 1688656-71-4 | C₇H₇Cl₂NO₂ | 4-Cl, 2-CH₂COOH | 0.85 |

| 5-Chloro-3-methylpyridine-2-carboxylic acid | 886365-46-4 | C₇H₆ClNO₂ | 5-Cl, 3-CH₃, 2-COOH | 0.80 |

| 2-(5-Methylpyridin-2-yl)acetic acid HCl | 1201194-56-0 | C₈H₁₀ClNO₂ | 5-CH₃, 2-CH₂COOH | 0.79 |

Key Observations :

- Positional Isomerism : The position of substituents significantly impacts physicochemical properties. For example, 5-chloro-2-methyl-3-pyridinecarboxylic acid (similarity 0.86) replaces the acetic acid side chain with a carboxylic acid directly attached to the pyridine ring, reducing conformational flexibility compared to the reference compound .

- Chlorine vs. Methyl Substitution : 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (similarity 0.85) lacks a methyl group, which may reduce steric hindrance and alter binding affinity in biological systems .

Physicochemical and Crystallographic Properties

Table 2: Comparative Crystallographic Data

Key Findings :

- Hydrogen Bonding : Carboxylic acid groups in analogues (e.g., 2-(2-methoxyphenyl)acetic acid) form robust O–H⋯O dimers, stabilizing crystal lattices . This suggests that this compound likely exhibits similar intermolecular interactions, influencing melting points and solubility.

- Crystal Packing : Steric effects from methyl or chloro substituents may disrupt planar stacking, as seen in 5-chloro-3-methylpyridine-2-carboxylic acid (reduced symmetry compared to unsubstituted derivatives) .

Biological Activity

2-(5-Chloro-2-methylpyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetic acid moiety. This specific arrangement influences its biological activity through various mechanisms.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to various enzymes and receptors, modulating their activity. The acetic acid portion can participate in hydrogen bonding, further influencing the compound's reactivity and overall biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory effects. It has been shown to reduce inflammation in various models, making it a candidate for further development in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid | Structure | Moderate antimicrobial activity |

| 5-Amino-2-chloro-3-methylpyridine | Structure | Antiviral properties |

The unique positioning of the chloro and methyl groups in this compound confers distinct chemical and biological properties compared to these analogs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used as controls.

- Anti-inflammatory Effects : In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism for its use in treating inflammatory conditions .

- Pharmaceutical Development : The compound has been investigated as a precursor for synthesizing novel pharmaceutical agents aimed at treating infections and inflammatory diseases. Its structural characteristics make it a valuable building block in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.